Tertatolol hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tertatolol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C16H26ClNO2S and its molecular weight is 331.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Hypertension Management

Tertatolol has been extensively studied for its efficacy in treating mild to moderate hypertension. A significant clinical trial involving 2,338 patients demonstrated that:

- Dosage and Administration : Patients were administered 5 mg of Tertatolol once daily, with adjustments made based on blood pressure responses.

- Results : Blood pressure normalization was achieved in 88.8% of participants, with a notable reduction in diastolic blood pressure from an average of 102.8 mm Hg to 84.4 mm Hg (P < .001). The study also reported that Tertatolol improved renal function, particularly in patients with initially elevated plasma creatinine levels .

| Study Parameter | Result |

|---|---|

| Total Patients | 2,338 |

| Initial Diastolic BP | 102.8 mm Hg |

| Final Diastolic BP | 84.4 mm Hg |

| Normalized BP Rate | 88.8% |

| Renal Function Improvement | Significant decrease in plasma creatinine |

Psychiatric Applications

Recent studies have explored the role of Tertatolol in modulating anxiety through its action on serotonin receptors. Research indicates that Tertatolol acts as an antagonist at the serotonin 5-HT1A and 5-HT1B receptors, contributing to its anxiolytic effects. This property aligns it with other beta-blockers like propranolol, which are known for their ability to reduce anxiety symptoms .

Case Study: Long-term Efficacy

A longitudinal study assessed the long-term effects of Tertatolol on patients with chronic hypertension over a one-year period. The findings corroborated its effectiveness as a monotherapy or in combination with diuretics, demonstrating sustained blood pressure control and minimal adverse effects .

Research Insight: Pharmacological Mechanisms

Investigations into the pharmacological mechanisms of Tertatolol have revealed:

- Beta-Adrenergic Blockade : By inhibiting beta-adrenergic receptors, Tertatolol reduces heart rate and myocardial contractility, leading to decreased cardiac output and lower blood pressure.

- Serotonin Receptor Interaction : Its antagonistic action on serotonin receptors may provide additional benefits in managing anxiety disorders .

属性

CAS 编号 |

33580-30-2 |

|---|---|

分子式 |

C16H26ClNO2S |

分子量 |

331.9 g/mol |

IUPAC 名称 |

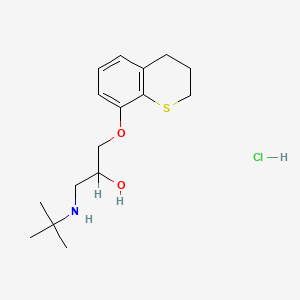

1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C16H25NO2S.ClH/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14;/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3;1H |

InChI 键 |

LPBCJDNVLKNRAZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O.Cl |

规范 SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O.Cl |

Key on ui other cas no. |

83688-85-1 33580-30-2 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

相关CAS编号 |

83688-84-0 (Parent) |

同义词 |

Artex Artexal DL-8-(2'-hydroxy-3'-t-butylaminopropyloxy)thiochroman.HCl S 2395 S-2395 SE 2395 SE-2395 tertatolol tertatolol hydrochloride tertatolol hydrochloride, (+-)-isomer tertatolol, (+-)-isome |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。